(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol
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Overview
Description
(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol is a chemical compound with a unique structure that includes a cyclohexene ring substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route involves the hydroxylation of a cyclohexene derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its hydroxyl groups can interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to modulate biological pathways and its potential use in treating various diseases.
Industry
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism by which (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-{[(1R,3S,6S)-1,5,5-trimethyl-6-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]-7-oxabicyclo[4.1.0]heptan-3-yl]oxy}oxane-3,4,5-triol
- (3E)-6-Hydroxy-6-[(1R,2R,4S,10S,11S,13R,15R)-13-hydroxy-1,6,6,11,15-pentamethyl-5,17-dioxo-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-yl]-2-methyl-5-oxohept-3-en-2-yl acetate
Uniqueness
What sets (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol apart from similar compounds is its specific arrangement of hydroxyl and hydroxymethyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2 |
InChI Key |
JIULRVIFQNXLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C(C1CO)O)O |
Origin of Product |
United States |
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